molecular formula C16H13ClN4OS B2544199 N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide CAS No. 499795-81-2

N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

Cat. No. B2544199
M. Wt: 344.82
InChI Key: UUUASOSWRQBVMG-UHFFFAOYSA-N
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Description

The compound “N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” is a chemical compound with a molecular formula of C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed using various spectroanalytical techniques such as NMR and IR .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.608 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide and its derivatives have been synthesized and explored for their antinociceptive and anti-inflammatory properties. The compounds have demonstrated significant activity in models of pain and inflammation, such as the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity. The detailed synthesis and pharmacological screening of these compounds highlight their potential in developing new therapeutic agents with antinociceptive and anti-inflammatory effects Selvam et al., 2012.

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study focused on the synthesis of benzothiazolinone acetamide analogs, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide derivatives. These compounds were analyzed for their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). The research found that these compounds exhibit good light-harvesting efficiency and free energy of electron injection, indicating their potential in photovoltaic applications. Additionally, molecular docking studies revealed the binding interactions of these compounds with Cyclooxygenase 1 (COX1), suggesting their relevance in studying ligand-protein interactions Mary et al., 2020.

Antitumor Evaluation

Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide, has demonstrated antitumor activity against human breast adenocarcinoma cell lines. The synthesis and characterization of these derivatives have shown promising results in in vitro antitumor evaluations, highlighting their potential as cancer therapeutic agents El-Morsy et al., 2017.

Antibacterial and Antifungal Activities

Additionally, the antibacterial and antifungal activities of thiazolo[2,3-b]dihydropyrimidinone derivatives possessing 4-methylthiophenyl moiety have been investigated. The synthesized compounds were evaluated for their potential to inhibit the growth of various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Ashok et al., 2007.

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-9-14(13-7-8-18-16(21-13)20-10(2)22)23-15(19-9)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUASOSWRQBVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

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